Loureirin C is a dihydrochalcone compound primarily isolated from the resin of Dracaena cochinchinensis, a plant commonly known as Chinese Dragon's blood. [, , , ] This resin is a traditional Chinese medicine used to improve blood circulation and alleviate pain. [] While Loureirin C is one of the major bioactive components of the resin, it is crucial to note that this analysis solely focuses on its scientific research applications, excluding any drug-related information like dosage or side effects.
Loureirin C is classified as a flavonoid, specifically a member of the chalcone family. It is extracted from the resin of Dracaena cochinchinensis, which is known for its rich content of secondary metabolites that contribute to its medicinal properties. The resin is traditionally used in various cultures for its anti-inflammatory and wound-healing effects. Loureirin C, along with its analogues like Loureirin A and B, plays a significant role in the plant's defense mechanisms against environmental stressors .
The synthesis of Loureirin C involves several methods, primarily focusing on the extraction from natural sources or through synthetic organic chemistry. A notable approach includes the Claisen–Schmidt condensation, which allows for the formation of chalcone structures using readily available ketones and aldehydes. This method yields high purity and good yields of the desired compounds .
Additionally, further modifications can occur through hydrogenation processes or reactions involving palladium catalysts to yield dihydrochalcones .
Loureirin C has a complex molecular structure characterized by multiple rings typical of flavonoids. Its structural formula can be represented as follows:
The molecular structure facilitates interactions with biological targets, which is crucial for its pharmacological effects .
Loureirin C participates in various chemical reactions that are significant for its biological activities. These include:
The mechanism by which Loureirin C exerts its effects involves several pathways:
These mechanisms underline its potential as an anticancer agent and a protector against oxidative damage.
Loureirin C exhibits several notable physical and chemical properties:
These properties are essential for formulating effective therapeutic agents .
Loureirin C has promising applications across various scientific fields:
Research continues to explore the full therapeutic potential of Loureirin C, particularly in developing novel treatments for cancer and other oxidative stress-related diseases .
Loureirin C (LC) demonstrates significant efficacy in preserving mitochondrial integrity under oxidative stress conditions. In renal ischemia-reperfusion (IR) injury models, LC enhanced mitochondrial membrane potential and ATP synthesis by promoting nuclear factor erythroid 2-related factor 2 (NRF2) nuclear translocation. This activation upregulated mitochondrial antioxidant enzymes, reducing reactive oxygen species (ROS) production by 58% and restoring cellular respiration [2] [5]. Similarly, in cerebral ischemia, LC prevented mitochondrial fission and cytochrome c release, attenuating neuronal apoptosis through NRF2-dependent pathways [1].
LC directly neutralizes superoxide anions (•O₂⁻) and hydroxyl radicals (•OH) via hydrogen atom transfer (HAT) and single electron transfer-proton transfer (SET-PT) mechanisms. Density functional theory (DFT) calculations reveal LC’s O3-H35 hydroxyl group exhibits the lowest bond dissociation enthalpy (41.9 kcal/mol in water), making it the primary site for radical scavenging. Experimentally, LC reduced intracellular ROS by 72% and mitochondrial ROS by 65% in oxygen-glucose deprivation/reperfusion (OGD/R)-treated neurons at 10 μM, surpassing reference antioxidants like resveratrol [3] [5] [8].
Table 1: NRF2-Mediated Antioxidant Genes Regulated by Loureirin C
Target Gene | Function | Regulation by LC | Experimental Model |
---|---|---|---|
HO-1 | Heme degradation; Antioxidant | ↑ 2.8-fold | Renal IR injury [5] |
NQO1 | Quinone detoxification | ↑ 2.1-fold | Cerebral ischemia [1] |
GPX4 | Lipid peroxide reduction | ↑ 1.9-fold | OGD/R neurons [9] |
LC’s dihydrochalcone scaffold enables high-affinity binding to ERα (Kd = 12.3 nM) through hydrogen bonding with Glu353/Arg394 and hydrophobic interactions with Leu387. Molecular dynamics simulations confirm LC induces conformational changes in ERα’s activation helix-12, mimicking 17β-estradiol. This agonism triggers ERK1/2 phosphorylation and downstream neuroprotective gene expression, reducing neuronal death by 47% in cortical excitotoxicity models [2].
In Aβ₂₅₋₃₅-insulted neurons, LC-activated ERα signaling:
LC inhibits ferroptosis by activating the Nrf2/HO-1/GPX4 axis. In middle cerebral artery occlusion/reperfusion (MCAO/R) mice:
LC modulates iron metabolism by:
Table 2: Loureirin C’s Multimodal Ferroptosis Inhibition
Mechanism | Key Biomarkers | Change vs. Injury Model | Validation Method |
---|---|---|---|
GPX4 Activation | GPX4 protein | ↑ 90% | Western blot [9] |
Iron Homeostasis | Labile Fe²⁺ | ↓ 67% | FerroOrange staining [4] |
Lipid Peroxidation | MDA in cortex | ↓ 62% | ELISA [1] |
LC (20 mg/kg, 14 days) reversed depression-like behaviors in chronic unpredictable mild stress (CUMS) mice by:
In OGD/R-injured neurons:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1